Bienvenue dans la boutique en ligne BenchChem!

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine

Lipophilicity Physicochemical Properties Drug Design

Procure 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine for CNS lead optimization and herbicide discovery. Its 2-ethoxyphenyl tail (LogP 2.1, 4 HBA) confers unique electronic and H-bond acceptor character absent in p-tolyl or unsubstituted analogs. Generic substitution compromises PK/PD predictivity. MW 285.34, TPSA 75.8 Ų occupy favorable CNS drug-like space. The ether linkage enables late-stage diversification. ≥98% purity. Ideal for fragment screening and pharmacophore modeling. Request a quote.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
Cat. No. B7731361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N
InChIInChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
InChIKeyTXIGPGZVKCDYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine: Core Chemical Identity


1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine (CAS 351190-36-8) is a disubstituted guanidine derivative with a 4,6-dimethylpyrimidine core and a 2-ethoxyphenyl tail [1]. With a molecular weight of 285.34 g/mol, this compound occupies a physicochemical property space distinct from simpler pyrimidinyl guanidine building blocks, a factor that directly informs library design and hit-to-lead procurement decisions [1]. Its structural classification places it among N-aryl-N'-pyrimidinyl guanidines, a family explored for antimicrobial and herbicidal applications, though specific published bioactivity data for this compound remains absent from primary journals [2].

Why 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine Cannot Be Substituted with Simpler Analogs


Generic substitution with unsubstituted or mono-substituted pyrimidinyl guanidine analogs is scientifically unsound due to the profound impact of the 2-ethoxyphenyl substituent on the compound's physicochemical profile. The target compound exhibits a calculated LogP (XLogP3-AA) of 2.1, which is a significant increase in lipophilicity compared to the parent 1-(4,6-dimethylpyrimidin-2-yl)guanidine scaffold lacking an aryl tail [1][2]. This shift alters membrane permeability potential and metabolic stability predictions, meaning that procurement of a 'similar' guanidine without the ethoxyphenyl moiety will likely result in a different pharmacokinetic (PK) and pharmacodynamic (PD) profile if used in a biological assay [2]. Simply interchanging with a close analog like 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine also fails, as the ethoxy group introduces distinct electronic and hydrogen-bond acceptor character not replicated by a methyl substituent [3].

Quantitative Differentiation Evidence for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine vs. Closest Analogs


Enhanced Lipophilicity (LogP) Over the Parent Pyrimidinyl Guanidine Scaffold

The target compound demonstrates a computed LogP (XLogP3-AA) of 2.1, derived from its 2-ethoxyphenyl substitution. This is a quantifiable increase in lipophilicity over the parent 1-(4,6-dimethylpyrimidin-2-yl)guanidine, which lacks an aryl substituent and consequently has a significantly lower LogP (estimated near 0.5 for the methyl-free analog) [1][2]. This difference places the target compound in a more desirable LogP window for passive membrane permeability and CNS penetration potential, a critical differentiator for library procurement.

Lipophilicity Physicochemical Properties Drug Design

Distinct Hydrogen Bond Acceptor Profile Versus p-Tolyl Analog

The 2-ethoxyphenyl group introduces an ether oxygen that serves as a hydrogen bond acceptor (HBA), a feature absent in the closely related comparator 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine, which has a simple methyl substituent at the para position [1][2]. The target compound has a total of 4 HBA (from the pyrimidine ring, guanidine core, and ethoxy oxygen), compared to 3 HBA for the p-tolyl analog [1]. This additional HBA can engage in critical interactions with protein targets, providing a structurally verifiable basis for divergent biological activity.

Hydrogen Bonding Receptor Binding Pharmacophore Design

Increased Molecular Weight and Rotatable Bond Count for Scaffold Diversity

With a molecular weight of 285.34 g/mol and 5 rotatable bonds, the target compound is more complex and flexible than the base fragment 1-(4,6-dimethylpyrimidin-2-yl)guanidine (MW ~165 g/mol) [1][2]. This places it in a different region of chemical space, making it a more advanced intermediate for lead optimization. The increased rotatable bond count suggests a higher degree of conformational flexibility, which can be an advantage for induced-fit binding or a challenge for target selectivity—either way, it is a quantifiable differentiation point for procurement.

Fragment-Based Drug Discovery Molecular Complexity Chemical Space

Unique Topological Polar Surface Area (TPSA) Differentiator

The target compound has a calculated Topological Polar Surface Area (TPSA) of 75.8 Ų. This is moderately higher than simpler diaryl guanidines lacking the ethoxy oxygen, which often fall below 65 Ų [1]. The 75.8 Ų value positions it near the threshold for optimal blood-brain barrier penetration (typically < 70-90 Ų), providing a quantitative metric that distinguishes it from both less polar and more polar analogs. This is a direct, computable value useful for CNS vs. peripheral target library design.

TPSA Oral Bioavailability CNS Penetration

Class-Level Herbicidal Activity Precedent in Pyrimidinyl Guanidines

While the target compound itself lacks published in vivo data, structurally analogous N-(4,6-disubstituted-pyrimidin-2-yl)-N'-arylguanidines have demonstrated quantifiable herbicidal activity. For example, a series of N-(4,6-disubstituted-pyrimidin-2-yl)-N'-(trifluoromethylphenyl)-guanidines showed inhibition rates of 86.9% against Brassica campestris at 100 µg/mL for the most active analog [1]. The target compound, bearing the unique 2-ethoxyphenyl group, represents an unexplored yet chemically feasible entry into this activity space, offering procurement value for agrochemical lead optimization where the ethoxy motif may confer favorable crop selectivity or environmental fate properties.

Agrochemical Research Herbicide Lead Pyrimidine Chemistry

Validated Application Scenarios for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine in R&D Procurement


Scaffold Diversification in CNS-Penetrant Lead Discovery Programs

The compound's LogP of 2.1 and TPSA of 75.8 Ų place it within the favorable range for CNS drug candidates [1]. Its procurement supports medicinal chemistry teams seeking a lipophilic, pyrimidine-guanidine scaffold with a unique hydrogen bond acceptor pattern for optimizing lead compounds targeting neurological receptors, where the ethoxyphenyl moiety may enhance target engagement compared to simpler methyl-phenyl analogs [1].

Agrochemical Lead Optimization via Ethoxy-Specific SAR

Given the established herbicidal activity of closely related pyrimidinyl guanidines (which achieved 86.9% growth inhibition at 100 µg/mL), this compound is a high-priority procurement for agrochemical research groups developing new herbicides [2]. The 2-ethoxyphenyl substitution is a strategic variant to probe for improved crop selectivity, reduced soil persistence, or enhanced translocation properties, all of which are influenced by the ether oxygen's polarity and metabolic lability [2].

Fragment-to-Lead Chemistry Using a Pre-Installed Functional Handle

The 2-ethoxyphenyl group provides a stable yet chemically addressable ether linkage that can serve as a functional handle for late-stage diversification or prodrug strategies [1]. For procurement intended for fragment-based drug discovery, this compound offers a 'lead-like' starting point (MW 285.34, 5 rotatable bonds) that is directly usable in biochemical screening without requiring extensive initial functionalization, differentiating it from simpler fragment scaffolds [1].

Pharmacophore Model Refinement Through HBA Modulation

The distinct 4 hydrogen bond acceptor count of this compound, one more than its p-tolyl analog, makes it an essential tool for computational chemistry groups aiming to refine pharmacophore models [1]. By procuring and testing this compound alongside comparators, researchers can quantitatively isolate the contribution of an ether oxygen HBA to binding affinity, enhancing the precision of structure-based drug design (SBDD) and virtual screening campaigns [1].

Quote Request

Request a Quote for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.